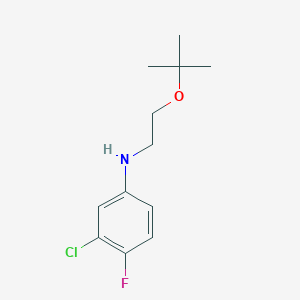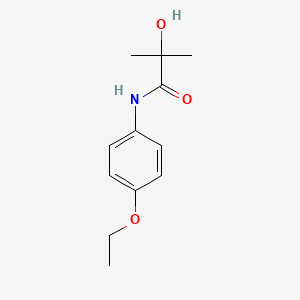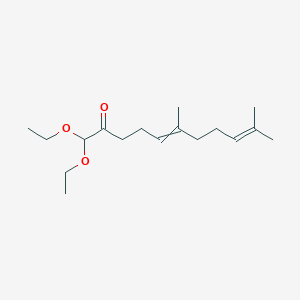
N-allyl butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl butyramide is an organic compound belonging to the class of amides It is derived from butyric acid, where the carboxylic acid group is replaced by an amide group, and an allyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-allyl butyramide can be synthesized through several methods:
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile in the presence of a suitable catalyst to form butyramide, which can then be reacted with allyl bromide to form this compound.
Reaction of Butyryl Chloride with Ammonium Salts: Butyryl chloride reacts with ammonium salts to form butyramide, which is subsequently reacted with allyl bromide to yield this compound.
Reduction of Butyraldoxime: Butyraldoxime can be reduced to butyramide, which is then reacted with allyl bromide to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
N-allyl butyramide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it to primary amines or other reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
N-allyl butyramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-allyl butyramide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit histone deacetylases, which play a crucial role in regulating gene expression and cellular functions . This inhibition can lead to changes in cell proliferation and differentiation, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Butyramide: The parent compound, which lacks the allyl group.
Isobutyramide: A structural isomer with different properties.
Phenylalanine Butyramide:
Uniqueness
N-allyl butyramide is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
N-prop-2-enylbutanamide |
InChI |
InChI=1S/C7H13NO/c1-3-5-7(9)8-6-4-2/h4H,2-3,5-6H2,1H3,(H,8,9) |
Clave InChI |
KTJYOKLCBAFHDD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NCC=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanol](/img/structure/B8455158.png)




![tert-Butyl 3-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8455223.png)



